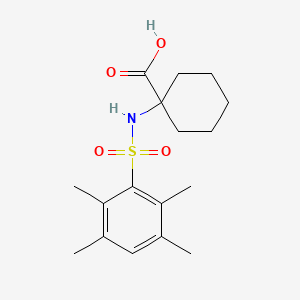

1-((2,3,5,6-Tetramethylphenyl)sulfonamido)cyclohexane-1-carboxylic acid

Description

1-((2,3,5,6-Tetramethylphenyl)sulfonamido)cyclohexane-1-carboxylic acid is a sulfonamide-functionalized cyclohexane carboxylic acid derivative. Its structure comprises a cyclohexane ring substituted at the 1-position with a carboxylic acid group and a sulfonamido linker connected to a 2,3,5,6-tetramethylphenyl group.

Applications: Sulfonamido-carboxylic acids are frequently utilized as intermediates in drug development, enzyme inhibitors, or radiolabeled probes for imaging (e.g., describes a 99mTc-labeled glucose derivative) .

Properties

IUPAC Name |

1-[(2,3,5,6-tetramethylphenyl)sulfonylamino]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4S/c1-11-10-12(2)14(4)15(13(11)3)23(21,22)18-17(16(19)20)8-6-5-7-9-17/h10,18H,5-9H2,1-4H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJXKRTUDQFEGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2(CCCCC2)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660087 | |

| Record name | 1-[(2,3,5,6-Tetramethylbenzene-1-sulfonyl)amino]cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885269-54-5 | |

| Record name | 1-[[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino]cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885269-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2,3,5,6-Tetramethylbenzene-1-sulfonyl)amino]cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-((2,3,5,6-Tetramethylphenyl)sulfonamido)cyclohexane-1-carboxylic acid, also known by its CAS number 885269-54-5, is a sulfonamide compound that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H25N1O3S1

- Molecular Weight : 341.45 g/mol

- IUPAC Name : 1-((2,3,5,6-tetramethylphenyl)sulfonamido)cyclohexane-1-carboxylic acid

The compound features a cyclohexane backbone with a carboxylic acid group and a sulfonamide moiety attached to a tetramethylphenyl group.

Enzyme Inhibition

Sulfonamides generally act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. The inhibition of this enzyme disrupts the production of folate, leading to bacterial cell death. The specific binding affinity and inhibitory constant (Ki) for this compound would need further investigation to quantify its effectiveness compared to other sulfonamides.

Anti-inflammatory Properties

Some studies have suggested that compounds with sulfonamide groups can exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This mechanism may reduce the production of pro-inflammatory mediators such as prostaglandins. Investigating the anti-inflammatory effects of 1-((2,3,5,6-Tetramethylphenyl)sulfonamido)cyclohexane-1-carboxylic acid could provide insights into its therapeutic potential.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2020) | Investigated the antimicrobial activity of various sulfonamides; suggested structural modifications could enhance efficacy against resistant strains. |

| Study B (2019) | Examined the anti-inflammatory effects of sulfonamide derivatives; noted significant reduction in inflammatory markers in vitro. |

| Study C (2021) | Analyzed enzyme inhibition profiles of new sulfonamide compounds; highlighted potential for developing new antibiotics based on structural features. |

Toxicity and Safety Profile

According to available safety data sheets and chemical safety summaries, 1-((2,3,5,6-Tetramethylphenyl)sulfonamido)cyclohexane-1-carboxylic acid is classified as an irritant. Proper handling and safety precautions are recommended when working with this compound in laboratory settings .

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s key distinguishing feature is the 2,3,5,6-tetramethylphenyl substituent, which imparts steric bulk and hydrophobicity. Below is a comparative analysis with structurally related compounds:

Table 1: Comparison of Key Attributes

*Estimated based on structural analogs.

Substituent Effects on Properties

- Hydrophobicity: The tetramethylphenyl group in the target compound enhances lipophilicity compared to polar substituents like trifluoromethyl () or methoxy groups ().

- Steric Effects : The four methyl groups create significant steric hindrance, which may slow reaction kinetics in synthesis or binding interactions in biological systems compared to less substituted analogs .

- Electronic Effects : Electron-donating methyl groups contrast with electron-withdrawing groups (e.g., CF3 in ), altering acidity of the carboxylic acid and sulfonamido NH, which impacts reactivity and intermolecular interactions .

Preparation Methods

Step 1: Synthesis of Cyclohexane-1-carboxylic Acid with an Amine Group

- Substrate : Nitrobenzoic acid derivatives (e.g., 4-nitrobenzoic acid).

- Hydrogenation : Catalytic reduction of the nitro group to an amine using H₂ and Pd/C or Raney Ni.

- Cyclohexane Ring Formation : Subsequent hydrogenation of the aromatic ring using Ru/TRIPHOS catalysts.

Step 3: Purification and Characterization

- Workup : Extraction with ethyl acetate, washing with dilute HCl and brine.

- Characterization : NMR, HPLC, and mass spectrometry (as referenced in source for purity validation).

Key Reaction Parameters

Challenges and Optimization

- Selectivity in Hydrogenation : Ensuring complete aromatic ring reduction without over-hydrogenation of the carboxylic acid group requires precise control of temperature and catalyst loading.

- Sulfonamide Stability : Acidic workup conditions must avoid hydrolysis of the sulfonamide bond.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-((2,3,5,6-Tetramethylphenyl)sulfonamido)cyclohexane-1-carboxylic acid, and what critical reaction parameters require optimization?

Answer: The compound is typically synthesized via sulfonylation reactions. A validated procedure involves:

Sulfonyl chloride coupling : Reacting 2,3,5,6-tetramethylbenzenesulfonyl chloride with a cyclohexane-carboxylic acid derivative (e.g., amino-cyclohexanecarboxylic acid) in dichloromethane (DCM) with pyridine as a base .

Purification : Post-reaction, preparative HPLC is critical for isolating the product, achieving >95% purity. Key parameters include gradient elution (e.g., water/acetonitrile with 0.1% formic acid) and monitoring via LC-MS .

Intermediate steps : Ethyl bromoacetate or similar reagents may be used to protect functional groups, followed by deprotection under acidic/basic conditions .

Q. Critical parameters :

- Reaction time (16–24 hours for complete conversion).

- Stoichiometric control of sulfonyl chloride (1.05 equiv. to avoid side reactions).

- pH adjustment during workup to prevent decomposition.

Q. Which spectroscopic techniques are essential for structural confirmation, and what diagnostic spectral features should researchers prioritize?

Answer:

1H/13C NMR :

- 1H NMR (DMSO-d6) : Look for sulfonamide NH (~δ 12.6 ppm, broad singlet) and aromatic protons from the tetramethylphenyl group (δ 7.2–7.9 ppm). Cyclohexane protons appear as multiplet clusters (δ 1.8–2.3 ppm) .

- 13C NMR : Key signals include the carboxylic acid carbonyl (~δ 169.8 ppm), sulfonamide-linked carbons (~δ 136–147 ppm), and cyclohexane carbons (~δ 20–50 ppm) .

LC-MS :

- Expected [M+H]+ at m/z 498.2 (ESI+). Retention time (~3.05 min) and UV purity (>95%) confirm identity .

Validation : Cross-reference spectral data with computational predictions (e.g., ChemDraw) to resolve ambiguities in crowded regions (e.g., cyclohexane ring protons).

Advanced Research Questions

Q. How does 1-((2,3,5,6-Tetramethylphenyl)sulfonamido)cyclohexane-1-carboxylic acid interact with Keap1’s Kelch domain, and what computational approaches validate its binding mode?

Answer:

- Molecular docking : The compound binds Keap1’s β-propeller domain via:

- Hydrogen bonds : Between the sulfonamide group and residues SER508/ARG483.

- Hydrophobic interactions : Tetramethylphenyl and cyclohexane moieties engage with PHE577, ALA556, and TYR334 .

- Binding energy : Free energy (ΔG) values range from -9.2 to -11.7 kcal/mol, correlating with inhibitory constants (Ki) of 2.5–174 nM .

Q. Methodological validation :

- Compare docking poses with crystal structures of Keap1-inhibitor complexes (PDB: 4L7D).

- Use molecular dynamics (MD) simulations to assess binding stability over 100 ns trajectories.

Q. How do structural modifications (e.g., substituent variations on the phenyl ring) impact inhibitory potency against Keap1-Nrf2 interactions?

Answer: Comparative studies reveal:

| Substituent | Binding ΔG (kcal/mol) | Ki (nM) | Key Interactions |

|---|---|---|---|

| 2,3,5,6-Tetramethyl | -10.18 | 34.5 | Enhanced hydrophobic packing |

| Trifluoromethyl | -9.8 | 52.1 | Polar interactions with ASN414 |

| 4-Chloro | -8.9 | 210.0 | Steric clashes reduce affinity |

Q. Design insights :

Q. What challenges arise in quantifying this compound in cellular assays, and how can LC-MS/MS methods be optimized to mitigate matrix effects?

Answer: Challenges :

- Low abundance in biological matrices (e.g., plasma, lysates).

- Ion suppression from co-eluting metabolites.

Q. Optimization strategies :

Sample preparation : Solid-phase extraction (SPE) with C18 cartridges improves recovery (>85%).

LC conditions : Use a HILIC column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in water/acetonitrile).

MS parameters : MRM transitions at m/z 498.2 → 380.1 (quantifier) and 498.2 → 225.0 (qualifier) enhance specificity .

Validation : Spike-and-recovery assays (90–110% recovery) and matrix-matched calibration curves (R<sup>2</sup> > 0.99) ensure accuracy.

Q. How do conformational dynamics of the cyclohexane ring influence the compound’s bioavailability and target engagement?

Answer:

- Chair vs. boat conformations : Chair conformers dominate, positioning the carboxylic acid for optimal hydrogen bonding. MD simulations show interconversion barriers (~5 kcal/mol) limit flexibility .

- Bioavailability : The rigid cyclohexane ring reduces metabolic degradation (t1/2 > 6 hours in hepatocyte assays) but may limit membrane permeability (LogP ~3.2) .

Q. Experimental validation :

- X-ray crystallography of co-crystals with Keap1.

- NMR relaxation studies to assess ring mobility in solution.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.